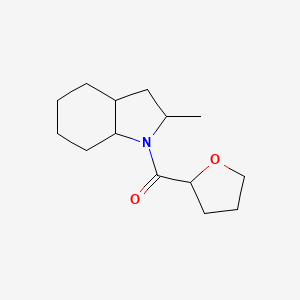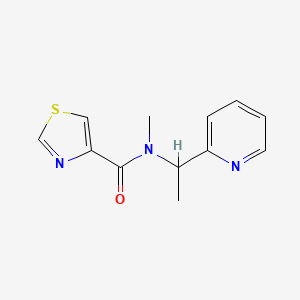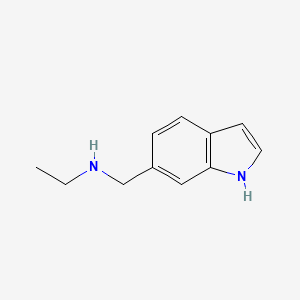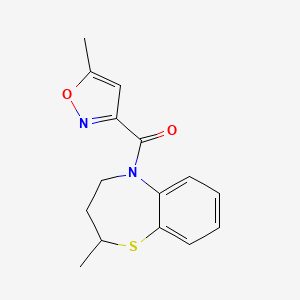![molecular formula C19H22N2O3 B7563547 N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide, also known as compound X, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the release of cytochrome c from mitochondria.
Biochemical and physiological effects:
Compound X has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X in lab experiments is its high potency and selectivity towards its molecular targets. Additionally, it exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of using N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X. One of the areas of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to explore the potential therapeutic applications of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X can also be a potential future direction.
Méthodes De Synthèse
The synthesis of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with piperidine to yield N-[1-(furan-2-carbonyl)piperidin-4-yl]carboxamide. This intermediate is then coupled with 2,3-dimethylbenzoyl chloride to form the final product, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide. The purity of the N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide is typically assessed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various disease conditions. For instance, it has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that mediate pain and inflammation. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been shown to possess antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-3-6-16(14(13)2)18(22)20-15-8-10-21(11-9-15)19(23)17-7-4-12-24-17/h3-7,12,15H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKQKYBUXJUXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)


![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)

![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)

![6-(1-ethylpyrazol-3-yl)-2-methyl-N-[3-(2-methylphenoxy)propyl]pyrimidin-4-amine](/img/structure/B7563523.png)
![4-[2-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7563533.png)
![N-[4-(4-hydroxyphenyl)butan-2-yl]morpholine-4-carboxamide](/img/structure/B7563538.png)
![2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7563542.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-imidazo[4,5-b]pyridin-3-ylpiperidin-1-yl)acetamide](/img/structure/B7563545.png)